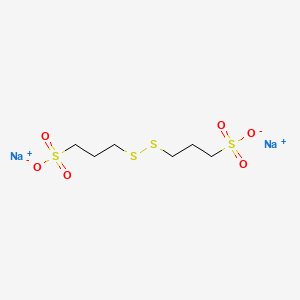
Tungsten boride
Übersicht
Beschreibung
Tungsten borides are compounds of tungsten and boron. Their most remarkable property is high hardness. The Vickers hardness of WB or WB2 crystals is 20 GPa and that of WB4 is 30 GPa for loads exceeding 3 N .
Synthesis Analysis
Tungsten borides have been synthesized by solid-state reactions, reduction of oxides by carbon, borothermal reduction of metal oxide, molten salt electrolysis, and chemical vapor deposition . Single crystals of WB2−x, x = 0.07–0.17 (about 1 cm diameter, 6 cm length) were produced by the floating zone method, and WB4 crystals can be grown by arc-melting a mixture of elemental tungsten and boron .Molecular Structure Analysis
WB2 has the same hexagonal structure as most diborides (AlB2, MgB2, etc.). WB has several forms, α (tetragonal), β (orthorhombic) and δ (tetragonal) . A wide range of chemical compositions of tungsten borides has been examined using a global structural optimization approach .Chemical Reactions Analysis
A two-dimensional (2D) tungsten boride (WB4) lattice, with the Gibbs free energy for the adsorption of atomic hydrogen (ΔGH) tending to the ideal value (0 eV) at the 3% strained state, leads to better hydrogen evolution reaction (HER) activity .Physical And Chemical Properties Analysis
Tungsten borides exhibit excellent mechanical properties that rival those of traditional superhard materials . The oxidation of W2B, WB, and WB2 is significant at temperatures above 600 °C .Wissenschaftliche Forschungsanwendungen
Structural Optimization and Crystal Structures
Tungsten borides, particularly known for their mechanical properties, have been extensively studied to understand their complex crystal structures. Research by Li et al. (2013) involved global structural optimization to identify stable and metastable phases of tungsten borides, clarifying previous structural uncertainties and predicting new structures for potential synthesis (Li, Zhou, Zheng, Ma, & Chen, 2013).
Wear Resistance and Corrosion Resistance Applications
Khor, Yu, and Sundararajan (2005) explored the formation of hard tungsten boride layers through spark plasma sintering boriding, demonstrating its potential as an abrasive, corrosion-resistant, and electrode material (Khor, Yu, & Sundararajan, 2005). Additionally, Ingole et al. (2005) examined wear mechanisms of boride coating on tungsten, revealing mixed wear modes visible under atomic force microscopy (Ingole, Liang, Usta, Bindal, & Ucisik, 2005).
Synthesis and Applications in Superhard Materials
Wang et al. (2020) proposed a new method for synthesizing tungsten boride using tungsten and boron carbide as raw materials. This method has implications for creating superhard, anti-friction, and catalytic materials (Wang, Li, Wang, & Zhang, 2020).
Improvement of Cemented Tungsten Carbide
Johnston and Catledge (2016) researched the strengthening of cemented tungsten carbide via boriding, improving wear resistance and lifetime of carbide tools through the formation of metal-boride surface layers (Johnston & Catledge, 2016).
Superconductivity in Tungsten Borides
Kayhan et al. (2012) discovered that certain modifications of tungsten monoboride (WB) exhibit superconducting properties, an insight into the diverse applications of tungsten borides in electrical and magnetic fields (Kayhan, Hildebrandt, Frotscher, Senyshyn, Hofmann, Alff, & Albert, 2012).
Electronic Structure Studies
Stadler et al. (2000) investigated the electronic structures of various tungsten borides, providing valuable information regarding bonding and hybridization in these materials (Stadler, Winarski, Maclaren, Ederer, Vanek, Moewes, Grush, Callcott, & Perera, 2000).
Electrocatalysis Applications
Park et al. (2019) demonstrated the effectiveness of tungsten-based borides as electrocatalysts in hydrogen evolution reactions, signifying its potential in energy conversion and storage technologies (Park, Zhang, Lee, Shankhari, & Fokwa, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
boranylidynetungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEHQNXCPARQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BW | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [MSDSonline] Insoluble in water; [Hawley] | |
| Record name | Tungsten boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tungsten boride | |
CAS RN |
12007-09-9 | |
| Record name | Tungsten boride (WB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten boride (WB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten boride (WB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



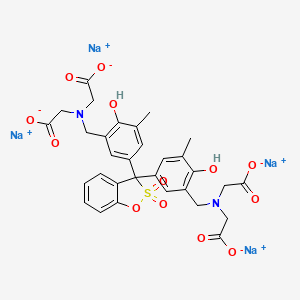
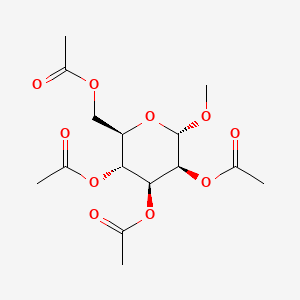
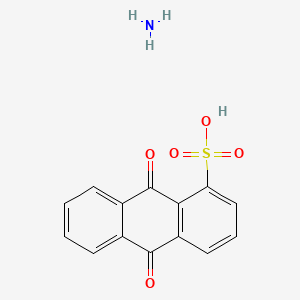

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
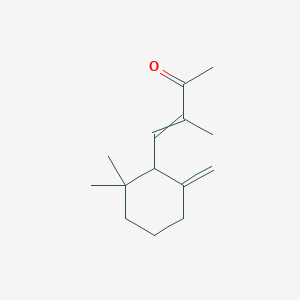
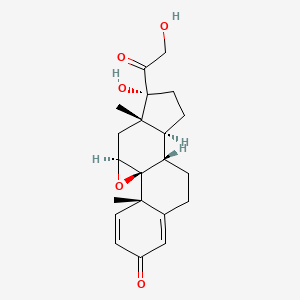
![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)
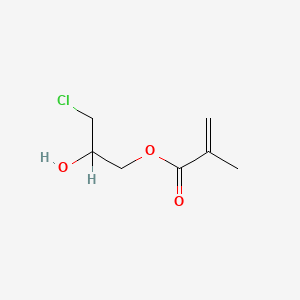
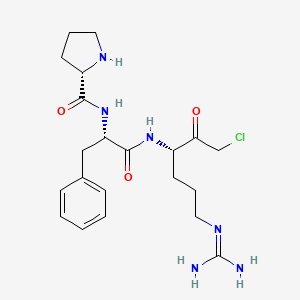
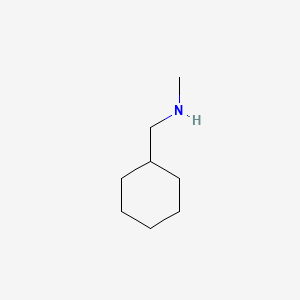
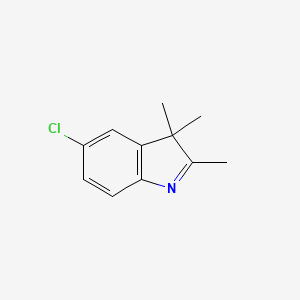
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
